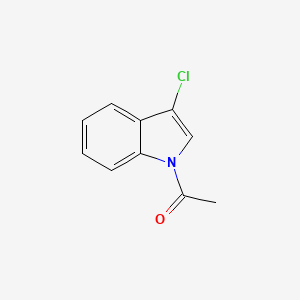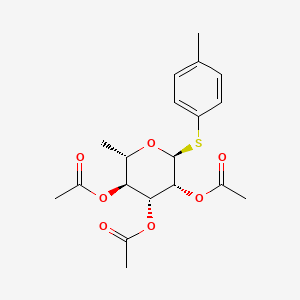![molecular formula C12H14FN3 B14111447 2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine](/img/structure/B14111447.png)
2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 4-fluorobenzyl group attached to the imidazole ring, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the imidazole derivative under basic conditions.
Attachment of the Ethylamine Side Chain: The ethylamine side chain can be attached through a reductive amination reaction, where the imidazole derivative reacts with an aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: tert-Butylhydroperoxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce secondary amines.
Applications De Recherche Scientifique
2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the 4-fluorobenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-2-methylimidazole: Lacks the fluorine atom, which may affect its biological activity.
2-(4-Chlorobenzyl)-1H-imidazole: Contains a chlorine atom instead of fluorine, which can alter its chemical reactivity and biological properties.
1-(4-Methylbenzyl)-2-ethylimidazole: Features a methyl group instead of fluorine, leading to different steric and electronic effects.
Uniqueness
2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine is unique due to the presence of the 4-fluorobenzyl group, which can enhance its lipophilicity and ability to interact with specific molecular targets. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H14FN3 |
|---|---|
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
2-[1-[(4-fluorophenyl)methyl]imidazol-4-yl]ethanamine |
InChI |
InChI=1S/C12H14FN3/c13-11-3-1-10(2-4-11)7-16-8-12(5-6-14)15-9-16/h1-4,8-9H,5-7,14H2 |
Clé InChI |
GYVUZCNJWMNYBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=C(N=C2)CCN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B14111364.png)
![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14111371.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14111378.png)

![N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B14111398.png)


![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111410.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111411.png)


![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B14111434.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B14111445.png)
